2-Bromophenazine

Enzymology Electron Transport Methanogenesis

For F420H2 dehydrogenase assays, 2-bromophenazine (8.4 U/mg) vastly outperforms unsubstituted phenazine (1.8 U/mg). Its C-Br bond enables efficient Suzuki-Miyaura cross-coupling, and the fully solved single-crystal X-ray structure (C2, R=0.053) makes it the only 2-halogenated phenazine with a peer-reviewed crystallographic reference—essential for regulated analytical QC. The compound also exhibits dual fluorescence/redox functionality for optical tracking in electron-transfer studies. Choose 2-bromophenazine when uncharacterized electron acceptors or structurally unverified alternatives introduce unacceptable experimental variability.

Molecular Formula C12H7BrN2
Molecular Weight 259.1 g/mol
CAS No. 3331-28-0
Cat. No. B1594461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromophenazine
CAS3331-28-0
Molecular FormulaC12H7BrN2
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Br
InChIInChI=1S/C12H7BrN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H
InChIKeyCCFGYBQCAMTETL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromophenazine CAS 3331-28-0: Technical Specifications and Analytical Reference for Research Procurement


2-Bromophenazine (CAS 3331-28-0, molecular formula C12H7BrN2, molecular weight 259.10) is a brominated derivative of the nitrogen-containing heterocyclic compound phenazine, characterized by a bromine substituent at the 2-position of the fused tricyclic phenazine core [1]. The compound appears as a light yellow crystalline solid with a melting point of approximately 224-229°C and has been solved by X-ray diffraction, crystallizing in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, refined to R = 0.053 [2]. Unlike the extensively substituted halogenated phenazines that dominate the antibacterial literature, 2-bromophenazine represents a minimally substituted scaffold with well-defined physicochemical parameters, making it particularly suitable as a reference standard, a versatile synthetic intermediate for Suzuki-Miyaura cross-coupling due to the reactivity of the bromine leaving group , and a biochemical probe where its redox properties have been directly quantified relative to unsubstituted phenazine [3].

Why Unsubstituted Phenazine or Alternative Halogenated Analogs Cannot Replace 2-Bromophenazine for Specific Research Workflows


Procurement decisions for phenazine derivatives frequently default to unsubstituted phenazine due to cost or to more heavily functionalized halogenated phenazines due to their reported antimicrobial potency. However, such substitution fails for specific applications because the 2-position bromine atom imparts a distinct combination of redox behavior, crystallinity, and synthetic reactivity that differs quantitatively from both the unsubstituted parent and alternative halogenated congeners [1]. Unsubstituted phenazine exhibits significantly reduced activity as an electron acceptor in enzymatic assays compared to 2-bromophenazine [2], while alternative halogen-substituted phenazines (e.g., 2-chlorophenazine, 2-iodophenazine) demonstrate divergent biological selectivity profiles, with chlorine substitution conferring higher pesticidal activity [3] and iodine enhancing electrophilicity for cross-coupling but with potentially altered redox potentials. Furthermore, 2-bromophenazine possesses a well-characterized crystal structure that enables definitive analytical identification—a feature not universally established across all halogenated phenazine analogs [4]. These distinctions render generic substitution scientifically inappropriate for applications requiring precise redox behavior or validated analytical reference standards.

2-Bromophenazine: Quantitative Differentiation Evidence Against Closest Analogs


Electron Acceptor Activity: 2-Bromophenazine Outperforms Unsubstituted Phenazine by 4.7-Fold in Enzymatic Assays

In a membrane-bound F420H2 dehydrogenase assay using purified enzyme from Methanosarcina mazei Gö1, 2-bromophenazine demonstrated a specific activity of 8.4 U/mg protein when used as an electron acceptor at a concentration of 53 μM, compared to only 1.8 U/mg for unsubstituted phenazine under identical conditions [1]. This 4.7-fold higher activity was comparable to 2-hydroxyphenazine (8.8 U/mg), establishing 2-bromophenazine as a functionally effective surrogate for the native methanophenazine electron carrier in biochemical studies of methanogenic archaea, whereas unsubstituted phenazine shows negligible utility [2].

Enzymology Electron Transport Methanogenesis Biochemical Probe

Crystal Structure Availability: Definitive Analytical Reference Data for Identity Verification

2-Bromophenazine possesses a fully solved and publicly available single-crystal X-ray diffraction structure, crystallizing in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, refined to an R-value of 0.053 for 2043 observed reflections [1]. The molecular structure with atom labels and 50% probability displacement ellipsoids has been deposited and is accessible for direct comparison [2]. In contrast, crystal structure data for 2-chlorophenazine, 2-fluorophenazine, and 2-iodophenazine are either unavailable or not publicly deposited in accessible crystallographic databases, limiting their utility as authenticated reference standards.

X-ray Crystallography Analytical Chemistry Quality Control Reference Standard

Synthetic Utility: Electrophilic Bromine Enables Palladium-Catalyzed Cross-Coupling

The bromine substituent at the 2-position of 2-bromophenazine serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, enabling the construction of more complex phenazine-based molecular architectures . This synthetic utility distinguishes 2-bromophenazine from unsubstituted phenazine, which lacks a halogen handle for facile diversification, and from 2-fluorophenazine, whose carbon-fluorine bond is substantially less reactive toward oxidative addition by palladium catalysts [1]. While 2-iodophenazine offers higher electrophilicity due to the weaker carbon-iodine bond, the intermediate reactivity of the carbon-bromine bond in 2-bromophenazine provides a practical balance between coupling efficiency and handling stability, avoiding the light-sensitivity and potential decomposition issues associated with iodoarenes .

Organic Synthesis Medicinal Chemistry Suzuki-Miyaura Coupling Building Block

Toxicological Data Availability: Characterized but Incomplete Profile Enables Informed Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) Sixth revised edition, the safety data sheet for 2-bromophenazine reports "no data available" for acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity . This stands in contrast to many extensively studied halogenated phenazine derivatives (such as certain bromophenazine antibacterial agents) for which acute toxicity and hemolytic activity data have been explicitly reported, with some demonstrating negligible toxicity against mammalian cells and no red blood cell lysis at antibacterial concentrations [1]. The absence of toxicological characterization for 2-bromophenazine itself—rather than indicating safety—represents a critical data gap that necessitates appropriate handling precautions and limits its immediate suitability for in vivo applications without further safety profiling.

Safety Assessment Toxicology Regulatory Compliance Risk Management

2-Bromophenazine: Evidence-Backed Application Scenarios for Research and Industrial Use


Enzymology Studies of Methanogenic Electron Transport Chains Requiring a Functional Methanophenazine Surrogate

2-Bromophenazine is the preferred choice for biochemical studies of F420H2 dehydrogenase and related enzymes from methanogenic archaea, where it demonstrates specific activity (8.4 U/mg) approaching that of 2-hydroxyphenazine (8.8 U/mg) and vastly superior to unsubstituted phenazine (1.8 U/mg) under identical assay conditions . This established performance profile eliminates the experimental variability associated with using uncharacterized or poorly performing electron acceptors. Researchers investigating the membrane-bound electron transport of Methanosarcina species, coenzyme F420-dependent enzymology, or heterodisulfide reductase systems should prioritize 2-bromophenazine over unsubstituted phenazine or alternative halogenated derivatives lacking validated activity data in this specific enzymatic context [6].

Synthetic Diversification via Palladium-Catalyzed Cross-Coupling for Phenazine-Based Library Construction

For medicinal chemistry programs constructing phenazine-focused compound libraries, 2-bromophenazine serves as an optimal synthetic intermediate due to the reactivity of its C-Br bond toward oxidative addition by palladium catalysts, enabling Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling transformations . The intermediate bond dissociation energy of C-Br compared to C-I (more labile, stability concerns) and C-F (too inert for standard coupling conditions) provides a practical reactivity window that balances coupling efficiency with bench-top stability. This positions 2-bromophenazine as the halogenated phenazine building block of choice when synthetic versatility and ease of handling are both required [6].

Quality Control and Analytical Reference Standard Requiring Definitive Identity Verification

Laboratories requiring authenticated reference material for analytical method development or quality control should select 2-bromophenazine over alternative 2-halogenated phenazines due to the availability of a fully solved single-crystal X-ray diffraction structure (monoclinic, C2, a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°, Z=4, R=0.053) . This crystallographic data enables definitive identity confirmation via powder XRD comparison and provides a validated benchmark for assessing the purity and polymorphic form of received material. The absence of comparable structural data for 2-chlorophenazine, 2-fluorophenazine, and 2-iodophenazine renders 2-bromophenazine the only 2-halogenated phenazine with a publicly accessible, peer-reviewed crystallographic reference—a critical consideration for regulated analytical environments [6].

Biochemical Probe Development Leveraging Characterized Fluorescence and Redox Properties

2-Bromophenazine possesses documented fluorescence properties that enable its use in protein and membrane research applications . As a redox agent effective in electron transfer reactions, it provides a dual-functionality probe that can be tracked optically while participating in biochemical redox processes. This combination of properties—fluorescence coupled with well-characterized electron acceptor activity (8.4 U/mg for F420H2 dehydrogenase) [6]—distinguishes 2-bromophenazine from non-fluorescent redox probes and from fluorescent probes lacking validated biochemical activity. Researchers developing assays that require simultaneous optical tracking and electron transfer participation will find this dual functionality unavailable in either unsubstituted phenazine or alternative 2-halogenated phenazines lacking published fluorescence characterization.

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